molecular formula C19H23N3OS B2855315 2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893994-18-8

2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2855315
CAS No.: 893994-18-8
M. Wt: 341.47
InChI Key: JWPHAIFSILFUEQ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic small molecule characterized by a bicyclic 2,3-dihydroimidazo[2,1-b]thiazole core linked to a phenylacetamide moiety via a para-substituted phenyl group.

Properties

IUPAC Name

2-cyclohexyl-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-18(12-14-4-2-1-3-5-14)20-16-8-6-15(7-9-16)17-13-22-10-11-24-19(22)21-17/h6-9,13-14H,1-5,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHAIFSILFUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and an acetamide functional group. Its unique structural characteristics may confer significant biological properties, particularly in the context of cancer treatment and other therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Cyclohexyl Group : Contributes to the lipophilicity of the compound.
  • Imidazo[2,1-b]thiazole Moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Phenyl Ring : Often involved in interactions with biological targets.

Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and others.
  • IC50 Values : Indicate potent activity; for example, compounds with similar structures have shown IC50 values as low as 0.95 µM against A549 cells .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMDA-MB-231< 5Inhibition of cell proliferation
Similar Imidazo[2,1-b]thiazole DerivativeA5490.95Induction of apoptosis
Another AnalogHCT11626Targeting Aurora-A kinase

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in tumor growth and metastasis .
  • Induction of Apoptosis : Evidence suggests that compounds with imidazo[2,1-b]thiazole frameworks can trigger apoptotic pathways in cancer cells .

Case Studies

Several case studies highlight the potential of this compound and its analogs in clinical settings:

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate cytotoxicity and mechanism.
    • Findings : The compound significantly reduced cell viability at concentrations below 5 µM, suggesting a strong potential for development as an anticancer agent.
  • Antimicrobial Activity Assessment :
    • Objective : Investigate the antimicrobial properties of related thiazole derivatives.
    • Results : Compounds with similar structural features exhibited broad-spectrum antimicrobial activity against various pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthetic methodologies, physicochemical properties, and biological activities.

Physicochemical and Spectroscopic Properties

  • Melting Points: The target compound’s cyclohexyl group may reduce melting points compared to planar aromatic substituents. For example, sulfamoylphenyl analogs melt at 147.1°C , while bulkier triazinoquinazoline derivatives exhibit higher melting points (262–270°C) .
  • Spectroscopic Data : The acetamide moiety in the target compound would likely show characteristic IR peaks at ~1689 cm⁻¹ (C=O stretch) and 1H-NMR signals near δ 2.3 ppm (CH3) and δ 4.1 ppm (CH2), similar to benzo[d]thiazole derivatives .

Crystallographic and Structural Insights

The fluorophenyl analog (C24H18F2N4OS) crystallizes in a monoclinic system (space group Cc), with unit cell dimensions a = 4.9179 Å and b = 23.592 Å . Such data highlight the structural rigidity imparted by aromatic substituents, which may contrast with the conformational flexibility of the cyclohexyl group in the target compound.

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